Esculentin-2P protein
Description
Overview of Amphibian Host-Defense Peptides and Proteins
Amphibians inhabit environments rich in microbial diversity, necessitating a robust and readily available defense mechanism. bohrium.comnih.gov Their primary line of defense is the skin, which is not merely a physical barrier but a sophisticated immunological organ. bohrium.comnsf.govbioone.org The skin of many amphibian species is equipped with specialized granular glands that synthesize and store a vast arsenal (B13267) of bioactive molecules, which can be secreted in response to injury or stress. nsf.gov Among these molecules, host-defense peptides (HDPs), also referred to as antimicrobial peptides (AMPs), are crucial components of the amphibian's innate immune system. bohrium.comnsf.govnih.gov
These peptides provide immediate, non-specific protection against a wide array of potential pathogens, including bacteria, fungi, protozoa, and viruses. nih.govplos.org A defining characteristic of most amphibian AMPs is their cationic nature, meaning they carry a net positive charge at physiological pH, and their amphipathic structure, allowing them to interact with and disrupt the negatively charged cell membranes of microorganisms. nih.govbioone.org This interaction often leads to membrane permeabilization and cell death, a mechanism that is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. nih.gov
The diversity of amphibian AMPs is extensive, with numerous families identified, including well-known examples such as the magainins, dermaseptins, bombinins, temporins, and esculentins. bohrium.comnih.gov These peptides are gene-encoded and often synthesized as larger precursor proteins, which are then processed to release the active peptide fragments upon secretion. nsf.govplos.org The study of this chemical arsenal is not only vital for understanding amphibian immunology and conservation, especially in the face of global population declines due to pathogens like Batrachochytrium dendrobatidis, but also offers a rich source of potential templates for new therapeutic agents. bohrium.comnih.govbioone.org
Contextualization of Esculentin-2P Protein within the Antimicrobial Peptide Family
Esculentin-2P is a member of the esculentin (B142307) family, a specific group of host-defense peptides found in the skin secretions of ranid frogs (family Ranidae). nih.govresearchgate.net The distribution of the esculentin-2 family is considered sporadic among different frog species. researchgate.net Specifically, Esculentin-2P has been identified in the skin secretions of frogs such as the Fukien gold-striped pond frog (Rana fukienensis) and the Northern leopard frog (Lithobates pipiens). novoprolabs.comnih.gov
Structurally, peptides belonging to the esculentin-2 family, including Esculentin-2P, are characterized by a conserved disulfide bridge that forms a cyclic structure at the C-terminal end of the molecule. nih.govnih.gov This feature is sometimes referred to as the "Rana box," a 7-membered ring common to several peptide families from ranid frogs. nih.gov Esculentin-2P itself is a 37-amino-acid peptide. researchgate.netnovoprolabs.com Like other HDPs, it is cationic and hydrophobic, properties that are fundamental to its antimicrobial function. nih.gov The development of these peptides is believed to have arisen from the evolution of genes that originally had non-defensive functions, which were later adapted for roles in immunity against pathogens. plos.org
Below is a table detailing the key physicochemical properties of Esculentin-2P.
| Property | Value | Source |
| Amino Acid Sequence | GFSSIFRGVAKFASKGLGKDLARLGVNLVACKISKQC | researchgate.net |
| Full Chemical Name | H-Gly-Ile-Phe-Ser-Leu-Ile-Lys-Gly-Ala-Ala-Lys-Val-Val-Ala-Lys-Gly-Leu-Gly-Lys-Glu-Val-Gly-Lys-Phe-Gly-Leu-Asp-Leu-Met-Ala-Cys-Lys-Val-Thr-Asn-Gln-Cys-NH2 (disulfide bond: Cys31-Cys37) | novoprolabs.com |
| Molecular Formula | C₁₇₀H₂₈₈N₄₆O₄₅S₃ | novoprolabs.com |
| Molecular Weight | 3792.56 g/mol | novoprolabs.com |
| Net Charge (at pH 7) | +6 | researchgate.net |
| Theoretical pI | 9.98 | novoprolabs.com |
This interactive table provides a summary of the core chemical and physical attributes of the this compound.
Rationale for Academic Investigation of this compound
The academic and scientific interest in Esculentin-2P stems from its potent and broad-spectrum biological activities, which make it a promising candidate for therapeutic development. The primary driver for its investigation is the urgent global need for new antimicrobial agents to combat the rise of multidrug-resistant bacteria. nih.govresearchgate.net
Key research findings highlight the rationale for its investigation:
Broad-Spectrum Antimicrobial Activity: Esculentin-2P and its analogues have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically significant multidrug-resistant strains such as Staphylococcus aureus, Acinetobacter baumannii, and Stenotrophomonas maltophilia. nih.govnih.gov Its mechanism of action involves the rapid disruption of the bacterial membrane. nih.govresearchgate.net
Antiviral Properties: Research has shown that Esculentin-2P can directly inactivate viruses. vulcanchem.com It is effective against Frog virus 3 (FV3), an iridovirus that can cause significant mortality in amphibian populations, and has also been shown to inactivate viruses that infect other aquatic species, such as the Channel catfish herpesvirus. nih.govbioone.orgvulcanchem.combioline.org.br This direct and rapid mode of action is a significant evolutionary adaptation for amphibian defense. vulcanchem.com
Anticancer Potential: Beyond its antimicrobial effects, studies have explored the cytotoxic activity of esculentin peptides against cancer cells. For instance, Esculentin-2CHa, a related peptide, showed significant cytotoxic activity against human non-small cell lung adenocarcinoma A549 cells. nih.gov Other analogues have also demonstrated the potential to inhibit the growth of liver cancer cells (Hep3B). nih.gov
Immunomodulatory Effects: Some esculentin peptides can modulate the host's immune response. Esculentin-2CHa has been observed to stimulate the release of the anti-inflammatory cytokine IL-10 from mouse lymphoid cells. nih.gov
Structural and Functional Studies: The unique structure of Esculentin-2P, particularly its C-terminal cyclic domain, provides a valuable model for structure-function relationship studies. nih.gov Research involving the modification of its amino acid sequence, such as truncation or amino acid substitution, aims to create derivatives with enhanced activity, improved stability, and reduced toxicity, offering insights for the rational design of new peptide-based drugs. nih.govnih.govresearchgate.net
The table below presents research findings on the minimum inhibitory concentration (MIC) of Esculentin-2P against specific bacteria, illustrating its antimicrobial efficacy.
| Organism | Strain | MIC (μM) | Source |
| Escherichia coli | ATCC 8739 | 0.9 | novoprolabs.com |
| Staphylococcus aureus | - | 2.2 | novoprolabs.com |
| Various Bacteria | - | 1 or 2 | nih.gov |
This interactive table summarizes the minimum inhibitory concentration (MIC) values of Esculentin-2P, demonstrating its potent antibacterial capabilities.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GIFSLIKGAAKVVAKGLGKEVGKFGLDLMACKVTNQC |
Origin of Product |
United States |
Discovery, Isolation, and Purification of Esculentin 2p Protein
Source Organisms and Biological Origin of Esculentin-2P Protein
The primary source of Esculentin-2P and its variants is the skin secretions of anurans, particularly frogs. These peptides are synthesized in specialized granular glands in the skin and are released in response to stress or injury, forming a protective barrier against pathogens.
Esculentin-2P was first identified in the skin secretions of the Northern leopard frog, Rana pipiens (now classified as Lithobates pipiens) nih.gov. Like other amphibian defense peptides, it is stored in granular glands within the skin and can be released in significant quantities when the frog is threatened or injured researchgate.net. The skin secretions of frogs from the Ranidae family, in particular, are a rich source of a wide variety of biologically active peptides, including esculentins mdpi.comresearchgate.net. Research has expanded to identify esculentin-2 family peptides in a range of other frog species, highlighting the widespread distribution of this peptide family within the amphibian kingdom nih.govnih.govnih.gov.
The amino acid sequences of Esculentin-2P and its related peptides show a degree of variability across different amphibian species, which is a common feature of antimicrobial peptides and is thought to be a result of evolutionary adaptation to different pathogenic pressures nih.gov. While the core structure and function are often conserved, variations in the amino acid sequence can influence the peptide's antimicrobial spectrum and potency.
For instance, variants of Esculentin-2 have been identified in several species within the Rana (and the reclassified Lithobates and Pelophylax) and Glandirana genera. The original Esculentin-2P from Lithobates pipiens has a specific amino acid sequence, while related peptides from species like the Chiricahua leopard frog (Lithobates chiricahuensis) and the pool frog (Pelophylax lessonae) exhibit slight variations researchgate.netresearchgate.netuniprot.org. Similarly, esculentin-2 peptides have been characterized from Korean frogs of the Glandirana genus, such as Glandirana emeljanovi and Glandirana susurra mdpi.comdoaj.org. These variations, often single amino acid substitutions, can be valuable for taxonomic classification and for understanding the evolutionary relationships between different frog species nih.gov.
Below is a table comparing the amino acid sequences of Esculentin-2P and some of its known variants from different amphibian species.
| Species Name | Common Name | Esculentin-2 Variant | Amino Acid Sequence |
| Lithobates pipiens | Northern Leopard Frog | Esculentin-2P | GFSSIFRGVAKFASKGLGKDLARLGVNLVACKISKQC |
| Lithobates chiricahuensis | Chiricahua Leopard Frog | Esculentin-2CHa | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC |
| Pelophylax lessonae | Pool Frog | Esculentin-2A | GFVDFLKKVAGVIAKVL-GLLCKISKQC |
| Glandirana emeljanovi | Emeljanov's frog | Esculentin-2EM | GILDTLQAFAKGVGKDLVKGAAQGVLSTVSCKLAKTC |
| Glandirana susurra | Sado wrinkled frog | Esculentin-2SSa | GILDTLQAFAKGVGKDLVKGAAQGVLSTVSCKLAKTC |
Methodologies for Protein Extraction and Isolation
The extraction and purification of Esculentin-2P from amphibian skin secretions involve a multi-step process that begins with the collection of the raw secretion and ends with a highly purified peptide sample suitable for structural and functional analysis.
To obtain the skin secretions containing Esculentin-2P, non-lethal methods are employed to stimulate the granular glands. A common and effective technique is the administration of norepinephrine (B1679862), a neurotransmitter that induces the contraction of the myoepithelial cells surrounding the granular glands, leading to the expulsion of their contents nih.govresearchgate.netkglmeridian.com. This can be done via injection or by immersing the amphibian in a solution containing norepinephrine nih.gov. Another method used is mild electrical stimulation of the dorsal skin surface, which also triggers the release of secretions e-fas.org. The collected secretions, which are often milky or foamy in appearance, are then carefully washed from the frog's skin with purified water and immediately processed to prevent degradation of the peptides mdpi.com.
Once collected, the raw skin secretion is subjected to initial processing to prepare it for chromatographic separation. This typically involves the following steps:
Centrifugation: The aqueous solution containing the secretion is centrifuged to pellet any cellular debris, mucus, and other insoluble materials mdpi.com.
Acidification: The supernatant is often acidified, commonly with trifluoroacetic acid (TFA), to a final concentration of around 0.1%. This helps to inactivate endogenous proteases that could degrade the peptides and also prepares the sample for reversed-phase chromatography researchgate.nete-fas.org.
Partial Purification: Before high-performance liquid chromatography (HPLC), the sample may undergo a partial purification step using a solid-phase extraction cartridge, such as a Sep-Pak C18 cartridge. This step helps to concentrate the peptides and remove salts and other small molecules, resulting in a partially purified peptide fraction nih.govresearchgate.net.
The final and most critical step in the purification of Esculentin-2P is the use of chromatographic techniques to separate the complex mixture of peptides present in the skin secretion.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the purification of amphibian skin peptides due to its high resolution and efficiency nih.gove-fas.orgresearchgate.netnih.govnih.govualberta.cahplc.eu. The process generally involves:
Column Selection: A C18 (octadecylsilyl) column is frequently used for the initial separation of the crude peptide mixture. For further purification of individual peptides, columns with different hydrophobicities, such as C4 (butylsilyl) or C8 (octylsilyl), may be employed nih.govresearchgate.netresearchgate.net.
Mobile Phase and Gradient: The separation is achieved by using a gradient of an organic solvent, typically acetonitrile (B52724), in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) researchgate.nete-fas.orgmdpi.com. The peptides are eluted from the column based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. The gradient is carefully controlled to ensure the separation of individual peptide components.
Detection and Fraction Collection: As the peptides elute from the column, they are detected by monitoring the absorbance of the peptide bonds at a wavelength of 214 nm mdpi.com. The eluate is collected in fractions, and those containing the peptide of interest are identified for further analysis.
Multiple rounds of RP-HPLC, often using different columns and/or gradients, may be necessary to achieve a highly purified sample of Esculentin-2P nih.gov. The purity of the final product is then typically assessed by mass spectrometry and N-terminal sequencing.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of peptides like those in the Esculentin-2 family due to its high resolution, speed, and versatility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, separating peptides based on their hydrophobicity.
The crude or partially purified peptide mixture is injected into the HPLC system and passed through a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used for elution. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase at a low concentration (around 0.1%) to improve peak shape and resolution by neutralizing the charge effects of basic amino acid residues.
Elution of the peptides from the column is achieved by applying a gradient of increasing organic solvent concentration. Peptides with lower hydrophobicity elute first, while more hydrophobic peptides, which interact more strongly with the stationary phase, are retained longer and elute at higher acetonitrile concentrations. The separated peptides are detected by monitoring the absorbance of the peptide bonds at a wavelength of 210-220 nm. Fractions corresponding to the desired peptide peak are collected for further analysis. Preparative or semi-preparative HPLC columns are used to handle larger sample loads for obtaining sufficient quantities of the purified peptide.
| Parameter | Typical Condition | Purpose |
| Chromatography Mode | Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. |
| Stationary Phase (Column) | C8 or C18 silica-based | Provides a nonpolar surface for hydrophobic interactions. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent, provides ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting bound peptides. |
| Elution Method | Linear Gradient (e.g., 5-60% B over 60 min) | Gradually increases mobile phase hydrophobicity to elute peptides. |
| Detection | UV Absorbance at 210-220 nm | Monitors the peptide bonds for peak detection. |
| Flow Rate | Dependent on column diameter (analytical vs. preparative) | Controls the speed of separation. |
Other Adsorption and Ion-Exchange Methods
Ion-exchange chromatography (IEX) is another powerful technique frequently employed in a multi-step purification strategy for peptides, often preceding the final RP-HPLC polishing step. IEX separates molecules based on their net charge at a specific pH. Since many antimicrobial peptides, including members of the Esculentin (B142307) family, are cationic (possessing a net positive charge), cation-exchange chromatography is particularly effective.
In this method, the crude peptide mixture is loaded onto a column containing a stationary phase with negatively charged functional groups (e.g., sulfopropyl or carboxymethyl). The loading is performed at a pH where the target peptide has a net positive charge, allowing it to bind to the negatively charged resin. Peptides that are neutral or negatively charged at this pH will not bind and will pass through the column.
Electrophoretic Approaches in Isolation
Electrophoretic techniques separate molecules based on their migration in an electric field, primarily influenced by their charge-to-mass ratio. While often used for analytical purposes (e.g., SDS-PAGE to assess purity and molecular weight), certain electrophoretic methods can be adapted for preparative isolation of peptides.
Capillary electrophoresis (CE) is a high-resolution technique that can be used for both analysis and purification of peptides. In CE, the separation occurs in a narrow capillary tube filled with an electrolyte solution. When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities depending on their charge, size, and shape. Its high efficiency and minimal sample consumption make it suitable for purifying small quantities of peptides.
Another relevant technique is Isoelectric Focusing (IEF), which separates peptides based on their isoelectric point (pI)—the pH at which a molecule carries no net electrical charge. In IEF, peptides migrate through a pH gradient under the influence of an electric field until they reach the point in the gradient where their net charge is zero, at which point their migration stops. This method is highly effective for separating peptides with different pI values.
Advanced Purification Strategies
For specific applications or when dealing with recombinant peptides, more advanced and targeted purification strategies may be employed.
Affinity-Based Purification
Affinity chromatography is a highly specific purification method that relies on a reversible interaction between a protein and a specific ligand immobilized on a chromatographic matrix. For naturally occurring peptides like Esculentin-2P isolated from skin secretions, this method is less common unless a specific antibody that recognizes the peptide is available and used to create an immunoaffinity column.
However, affinity chromatography is the method of choice for purifying recombinantly expressed Esculentin-2P. In this approach, the gene for the peptide is fused with a gene encoding an "affinity tag" (e.g., a polyhistidine (His)-tag or glutathione-S-transferase (GST)-tag). The resulting fusion protein can be selectively captured from the crude cell lysate by a resin containing a ligand that specifically binds the tag (e.g., nickel-NTA resin for His-tags). After washing away unbound proteins, the purified fusion protein is eluted, and the affinity tag can then be proteolytically cleaved to release the pure Esculentin-2P peptide. Tandem affinity purification, using two different tags, can be employed to achieve even higher purity.
Membrane-Based Concentration Techniques
Membrane-based techniques, such as ultrafiltration and nanofiltration, are crucial for concentrating peptide solutions and for buffer exchange between purification steps. These processes use semi-permeable membranes with a defined molecular weight cut-off (MWCO) that allows water and small molecules (like salts) to pass through while retaining larger molecules like the target peptide.
For instance, after ion-exchange chromatography, the purified peptide is in a high-salt buffer. Ultrafiltration or diafiltration can be used to simultaneously concentrate the peptide and remove the salt, transferring it into a buffer suitable for the next purification step (e.g., RP-HPLC) or for final storage. Nanofiltration, using membranes with a smaller pore size, can also be employed to concentrate peptides while removing smaller impurities. These methods are gentle and help to reduce sample volume, which is particularly important when preparing for subsequent high-resolution chromatographic steps.
Purity Assessment and Quality Control Methodologies
Ensuring the purity and identity of the final Esculentin-2P product is a critical quality control step. A combination of analytical techniques is used to verify that the isolated peptide meets the required specifications for subsequent research.
Analytical Reversed-Phase HPLC (RP-HPLC) is the primary method for assessing the purity of a synthetic or purified peptide. A small amount of the final product is injected into an analytical HPLC column, and the resulting chromatogram is analyzed. Purity is typically expressed as the percentage of the area of the main peptide peak relative to the total area of all peaks detected at a specific wavelength (e.g., 214 nm). For most research applications, a purity of >95% is considered acceptable.
Mass Spectrometry (MS) is used to confirm the identity of the purified peptide by measuring its molecular weight with high accuracy. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly used. The experimentally determined molecular mass should match the theoretical mass calculated from the peptide's amino acid sequence.
The combination of these two techniques (LC-MS) provides a powerful tool for both purity assessment and impurity profiling, allowing for the identification of any byproducts or modifications.
| Parameter | Methodology | Purpose | Acceptance Criteria (Typical) |
| Purity | Analytical RP-HPLC | To quantify the percentage of the target peptide relative to impurities. | > 95% |
| Identity | Mass Spectrometry (ESI-MS or MALDI-TOF) | To confirm the molecular weight of the peptide. | Experimental mass matches theoretical mass. |
| Appearance | Visual Inspection | To check the physical state of the lyophilized product. | White to off-white powder. |
| Solubility | Dissolution Test | To ensure the peptide dissolves in the appropriate solvent for its intended use. | Soluble in water or specified buffer. |
Advanced Structural Elucidation of Esculentin 2p Protein
Primary Sequence Determination and Analysis
The primary structure, or amino acid sequence, of a protein is the linear arrangement of its constituent amino acids. The determination of this sequence is a critical first step in its structural elucidation.
De novo sequencing refers to the process of determining the amino acid sequence of a peptide directly from experimental data without relying on a known sequence database. creative-proteomics.comnih.govwikipedia.org This approach is essential for novel peptides like Esculentin-2P.
Historically, Edman degradation was a primary method for protein sequencing. ehu.euscreative-proteomics.com This chemical method sequentially removes and identifies one amino acid at a time from the N-terminus of a peptide. ehu.euscreative-proteomics.com While powerful, it has been largely complemented by mass spectrometry-based techniques. ehu.eus
Mass spectrometry (MS) , particularly in tandem (MS/MS), is a powerful tool for de novo peptide sequencing. creative-proteomics.comnih.govwikipedia.org In this process, peptides are fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence. creative-proteomics.comwikipedia.org Techniques like electrospray ionization are used to generate ions from the peptide sample. google.comuniprot.org The primary structures of peptides, including Esculentin-2P, have been determined using automated Edman degradation and electrospray mass spectrometry. google.com A combination of Edman degradation and field-desorption mass spectrometry has also been utilized for sequencing peptide mixtures. nih.gov
Once the primary sequence is determined, bioinformatics tools are employed to analyze it and compare it to other known sequences. This helps in classifying the protein and predicting its function based on homology to other proteins.
BLAST (Basic Local Alignment Search Tool) is a widely used algorithm for comparing a query sequence against a database of known sequences. nih.govmicrobenotes.comcolorado.edu This allows for the identification of homologous proteins that may share a common ancestor and potentially a similar three-dimensional structure and function. nih.govnih.gov Different versions of BLAST, such as BLASTP (protein-protein), are used to compare protein sequences. microbenotes.comcolorado.edu The statistical significance of the alignments is often represented by an E-value, with lower values indicating a more significant match. microbenotes.com
Sequence analysis of Esculentin-2P reveals its membership in the frog skin active peptide (FSAP) family, specifically the Esculentin (B142307) subfamily. uniprot.org Homology searches can identify related peptides, such as Esculentin-2-b02 from the Chinese torrent frog (Amolops jingdongensis). uniprot.org These analyses help in understanding the evolutionary relationships and conserved functional domains among these antimicrobial peptides. microbenotes.comuniprot.org
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | H-Gly-Ile-Phe-Ser-Leu-Ile-Lys-Gly-Ala-Ala-Lys-Val-Val-Ala-Lys-Gly-Leu-Gly-Lys-Glu-Val-Gly-Lys-Phe-Gly-Leu-Asp-Leu-Met-Ala-Cys-Lys-Val-Thr-Asn-Gln-Cys-NH2 | novoprolabs.com |
| Sequence Length | 37 amino acids | novoprolabs.com |
| Molecular Formula | C170H288N46O45S3 | novoprolabs.com |
| Molecular Weight | 3792.56 Da | novoprolabs.com |
| Source Organism | Gold-striped pond frog (Rana plancyi fukiensis) | novoprolabs.com |
Post-Translational Modifications (PTMs) in Esculentin-2P Protein
Post-translational modifications (PTMs) are covalent chemical changes that occur after a protein has been synthesized. wikipedia.org These modifications can significantly alter a protein's structure, stability, and biological activity. embopress.orgnih.govthermofisher.com
Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. frontiersin.org They play a crucial role in stabilizing the three-dimensional structure of many proteins, particularly those that are secreted. frontiersin.orgplos.org
In Esculentin-2P, a single intramolecular disulfide bond is present. This bond is formed between the cysteine residues at positions 31 and 37 of the peptide chain. novoprolabs.com The formation of this disulfide bridge creates a C-terminal loop structure, which is a common feature in many antimicrobial peptides. researchgate.net The presence and specific connectivity of disulfide bonds are critical for the protein's proper folding and function. plos.org The loss or incorrect formation of these bonds can lead to a loss of biological activity. nih.gov The topology of this disulfide bond in Esculentin-2P is denoted as Cys31-Cys37. novoprolabs.com
Besides disulfide bonds, proteins can undergo a wide variety of other PTMs, including glycosylation and phosphorylation. wikipedia.orgthermofisher.comnih.gov
Glycosylation: This involves the attachment of sugar moieties to specific amino acids. thermofisher.comthermofisher.comcreative-proteomics.com It can be N-linked (to asparagine) or O-linked (to serine or threonine) and plays a significant role in protein folding, stability, and cell-cell interactions. thermofisher.comcreative-proteomics.commdpi.com While many secreted proteins are glycosylated, specific information on the glycosylation of Esculentin-2P is not readily available in the provided search results.
Phosphorylation: This is the addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues. nih.govnih.gov It is a key regulatory mechanism in many cellular processes. nih.gov There is no direct evidence from the search results to suggest that Esculentin-2P is phosphorylated.
Amidation: The C-terminus of Esculentin-2P is amidated, as indicated by the "-NH2" in its chemical formula. novoprolabs.com This is a common PTM in bioactive peptides and often protects the peptide from degradation by exopeptidases, thereby increasing its stability and biological activity.
PTMs can have profound effects on the biological function of a protein. embopress.orgnih.gov They can modulate protein-protein interactions, alter protein localization, and regulate enzymatic activity. embopress.orgplos.org
The disulfide bond in Esculentin-2P is essential for maintaining its active conformation. nih.gov This structural constraint imposed by the C-terminal loop is likely critical for its interaction with microbial membranes, a key step in its antimicrobial action. The stability conferred by the disulfide bond is also important for the peptide to function in the host's defense against pathogens. plos.org Some disulfide bonds, known as allosteric disulfides, can undergo redox changes that control the protein's function. nih.govnih.gov
The C-terminal amidation of Esculentin-2P is also functionally significant. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes and increase its resistance to degradation.
| Modification | Position | Description | Functional Implication |
|---|---|---|---|
| Disulfide Bond | Cys31-Cys37 | An intramolecular covalent bond between two cysteine residues. novoprolabs.comfrontiersin.org | Stabilizes the C-terminal loop structure, essential for maintaining the active conformation and biological activity. plos.orgnih.gov |
| C-terminal Amidation | C-terminus | The carboxyl group at the C-terminus is replaced by an amide group. novoprolabs.com | Increases stability by protecting against degradation and may enhance interaction with microbial membranes. |
Higher-Order Structural Characterization
The three-dimensional conformation of Esculentin-2P is intrinsically linked to its biological activity. Understanding its higher-order structure involves a combination of spectroscopic methods, computational modeling, and analysis of its behavior under various environmental conditions.
Spectroscopic Techniques for Secondary Structure Determination (e.g., Circular Dichroism, NMR)
Spectroscopic techniques are fundamental in elucidating the secondary structure of peptides like Esculentin-2P. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are two powerful methods used for this purpose. npl.co.uk
CD spectroscopy is particularly effective for observing conformational changes in peptides upon interaction with different environments. npl.co.uk Studies on Esculentin-2P (E2P) have shown that its secondary structure is highly dependent on the solvent. researchgate.net In an aqueous environment, such as 10 mM ammonium (B1175870) acetate (B1210297) (NH₄AC), Esculentin-2P exhibits a random coil structure. researchgate.net However, in a membrane-mimicking environment, such as 50% trifluoroethanol (TFE), the peptide undergoes a significant conformational change to adopt a predominantly α-helical structure. researchgate.net This transition is a common feature for many antimicrobial peptides, suggesting that the helical structure is the active conformation adopted upon interaction with bacterial membranes. mdpi.com The α-helical content of E2P in a TFE environment has been calculated to be as high as 95.3%. researchgate.net
| Peptide | Environment | Calculated α-Helix Content (%) | Source |
|---|---|---|---|
| Esculentin-2P (E2P) | 50% TFE | 95.3 | researchgate.net |
| Analog 1 (des-(Leu24-Cys37)-E2P) | 50% TFE | 95.2 | researchgate.net |
| Analog 2 | 50% TFE | 95.2 | researchgate.net |
| Analog 3 | 50% TFE | 95.5 | researchgate.net |
| Analog 4 | 50% TFE | 95.5 | researchgate.net |
| Analog 5 | 50% TFE | 92.1 | researchgate.net |
| Analog 6 | 50% TFE | 95.2 | researchgate.net |
| Analog 7 | 50% TFE | 95.3 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy provides higher-resolution structural information, capable of defining the peptide's fold at an atomic level in solution. npl.co.uk While detailed NMR structural data for Esculentin-2P itself is not extensively published, studies on related peptides, such as esculentin-1b, demonstrate the power of NMR in this context. researchgate.netunito.it For esculentin-1b, NMR has shown that in the presence of membrane-mimicking micelles, the peptide adopts a structure with two α-helical segments separated by a flexible kink. researchgate.net This technique is a versatile tool for studying the interactions between antimicrobial peptides and lipid membranes, providing insights into their structure within lipid bilayers. researchgate.net
Advanced Structural Modeling and Computational Approaches
Computational methods are increasingly vital for predicting and understanding the three-dimensional structures of proteins and peptides. nih.gov For Esculentin-2P, servers and algorithms like PEP-FOLD have been used to generate predicted 3D models. researchgate.net These models often depict an amphipathic α-helical conformation, which is characteristic of many antimicrobial peptides and crucial for their membrane-disrupting activity. vulcanchem.com
The AlphaFold Protein Structure Database, a major resource in structural biology, also provides a predicted model for Esculentin-2P (accession P82846). alphafold.com Such computational models are invaluable for visualizing the peptide's structure, identifying key features, and generating hypotheses about its mechanism of action. nih.gov These approaches can involve template-based modeling, where the structure of a related protein is used as a scaffold, or free docking to predict how the peptide interacts with other molecules. nih.govmdpi.com The accuracy of these models is critical, and ongoing developments in computational biology continue to improve their predictive power. nih.gov
Impact of Environmental Factors on this compound Conformation
The conformation of Esculentin-2P is highly sensitive to its surrounding environment, a factor that is critical for its biological function. researchgate.net The transition from a random coil in aqueous solution to an α-helix in a hydrophobic, membrane-like environment is a prime example of this sensitivity. researchgate.netmdpi.com This conformational plasticity allows the peptide to remain soluble and inactive in the host's bodily fluids but to become active upon encountering a microbial membrane.
Structural Domains and Critical Residues for this compound Functionality
Esculentin-2P possesses distinct structural domains and specific amino acid residues that are critical for its biological activities. The peptide generally consists of a cationic, amphipathic α-helical region and a C-terminal cyclic domain. nih.govnih.gov The primary structure of an Esculentin-2 variant, esculentin-2CHa, is GFSSIFRGVA(10)KFASKGLGK D(20)LAKLGVDLVA(30) CKISKQC. nih.gov
Research involving the synthesis of peptide fragments and analogs has pinpointed key regions for its function. nih.gov The N-terminal hexapeptide (GFSSIF) is profoundly important for its activity. nih.gov Studies on esculentin-2CHa showed that the removal of this hydrophobic N-terminal sequence led to a complete loss of activity against Staphylococcus aureus and a significant (at least 16-fold) reduction in potency against other bacteria like Acinetobacter baumannii and Stenotrophomonas maltophilia. nih.gov Although the primary sequence of this N-terminal region is not highly conserved across different frog species, evolutionary pressure appears to have maintained its hydrophobic character, highlighting its functional importance. nih.gov
The C-terminal domain, which features a disulfide bridge between two cysteine residues (Cys³¹ and Cys³⁷ in some variants), is also crucial. nih.govnovoprolabs.com This cyclic structure is often referred to as the "Rana box" and is a common feature in several families of frog skin peptides. nih.gov Removal of this cyclic C-terminal domain from esculentin-2CHa, and its replacement with serine residues, resulted in a notable decrease in antimicrobial and cytotoxic activities. nih.gov
Furthermore, specific amino acid substitutions can dramatically alter the peptide's properties. Modifying esculentin-2CHa to create a more cationic analog, [D20K, D27K], modestly increased its antimicrobial potency but also markedly increased its toxicity to mammalian cells. nih.gov This demonstrates the delicate balance between charge, structure, and selective toxicity.
| Modification to Esculentin-2CHa | Effect on Antimicrobial Activity | Effect on Cytotoxicity (A549 cells) | Source |
|---|---|---|---|
| Removal of N-terminal hexapeptide (GFSSIF) | Abolished against S. aureus; ≥16-fold reduction against A. baumannii & S. maltophilia | Abolished | nih.gov |
| Removal of cyclic C-terminal domain | Appreciable decrease against all microorganisms tested | Appreciable decrease | nih.gov |
| Substitution to create more cationic analog ([D20K, D27K]) | Modest increase in potency (up to 4-fold) | Marked increase (LC₅₀ changed from 10 μM to 3 μM) | nih.gov |
Molecular and Cellular Mechanisms of Esculentin 2p Protein Action
Interactions with Biological Membranes
The primary target for Esculentin-2P, like many cationic antimicrobial peptides, is the cell membrane. Its effectiveness is rooted in a multi-step process involving binding, insertion, and subsequent disruption of the membrane's integrity.
The initial interaction between Esculentin-2P and a target membrane is largely governed by electrostatic forces. As a cationic peptide, it is attracted to the negatively charged components often found on the surface of microbial membranes. unito.itresearchgate.net This initial binding is a critical step that concentrates the peptide at the membrane surface.
Following this electrostatic attraction, the peptide undergoes conformational changes and inserts itself into the lipid bilayer. unito.it This process is facilitated by the peptide's amphipathic nature, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. The hydrophobic domains of the peptide penetrate the nonpolar core of the lipid bilayer. evitachem.com It has been proposed that such peptides can fold into structures like an α-helix upon interacting with the membrane, arranging their nonpolar residues towards the lipid core while polar residues face the lipid head groups. frontiersin.org For the related peptide, Esculentin-1b(1-18), studies have shown it adopts a helical conformation in membrane-mimicking environments, with a hydrophobic cluster of residues potentially serving as a membrane anchor. researchgate.net
Once inserted into the membrane, Esculentin-2P exerts its disruptive effects, leading to a loss of membrane integrity. unito.it The insertion of peptide molecules into the bilayer can lead to the formation of pores or channels, which compromises the membrane's function as a selective barrier. evitachem.com This permeabilization allows for the uncontrolled passage of ions and small molecules, disrupting essential cellular gradients and leading to cell death. nih.gov
The lethal event for target cells, such as Escherichia coli, has been shown to be concurrent with the permeation of both the outer and inner bacterial membranes when treated with the related peptide Esculentin-1b(1-18). nih.gov This membrane-perturbing effect is considered the primary basis of its mode of action. researchgate.net The mechanism can involve inducing a conformational change in the lipid headgroups and creating disorder within the hydrophobic region of the bilayer, ultimately resulting in leakage of cellular contents at high peptide concentrations. nih.gov
The specific lipid composition of a biological membrane significantly influences the activity of Esculentin-2P. The peptide's selectivity for microbial membranes over eukaryotic ones is largely attributed to fundamental differences in their composition. unito.itresearchgate.netmdpi.com
Bacterial membranes are typically rich in anionic (negatively charged) phospholipids, which provides a strong electrostatic attraction for the cationic Esculentin-2P. unito.itresearchgate.net In contrast, eukaryotic cell membranes are often zwitterionic (having no net charge) and contain a high concentration of cholesterol. researchgate.netmdpi.com Cholesterol plays a crucial role by increasing the packing and ordering of lipid acyl chains, which enhances bilayer thickness and rigidity. mdpi.com The absence of cholesterol in most bacterial membranes makes them more fluid and potentially more susceptible to peptide-induced disruption. mdpi.com Therefore, charge and the physical properties of the bilayer are key determinants of the peptide's efficacy. mdpi.comnih.govnih.gov
Table 1: Influence of Membrane Components on Esculentin-2P Activity
| Membrane Component | Role in Eukaryotic Membranes | Role in Prokaryotic (Bacterial) Membranes | Effect on Esculentin-2P Activity |
|---|---|---|---|
| Anionic Lipids | Low abundance on outer leaflet | High abundance (e.g., Phosphatidylglycerol) | Promotes electrostatic attraction and binding of the cationic peptide. unito.itresearchgate.net |
| Cholesterol | High abundance, increases membrane rigidity and thickness. mdpi.com | Generally absent. | Its absence in bacterial membranes enhances susceptibility to peptide-induced permeabilization. mdpi.com |
| Zwitterionic Lipids | High abundance (e.g., Phosphatidylcholine) on outer leaflet | Present, but often less abundant on the outer surface than anionic lipids. | Results in a weaker electrostatic interaction with the peptide compared to anionic membranes. |
Intracellular Target Interactions and Pathway Modulation
While membrane disruption is a primary mechanism, Esculentin-2P can also influence intracellular processes.
Research has demonstrated that Esculentin-2P can modulate specific intracellular signaling pathways. A notable example is its antiviral activity against the Channel Catfish Virus (CCV). The peptide's ability to directly inhibit viral replication has been linked to its influence on an intracellular signaling pathway that involves the Nuclear Factor of Activated T-cells (NFAT) protein. lsu.edu NFAT is a family of transcription factors that play important roles in the immune response. Their activation is typically dependent on calcium signaling, which could potentially be altered by membrane-active peptides that affect ion homeostasis. The modulation of the NFAT pathway represents a specific intracellular mechanism of action for Esculentin-2P beyond general membrane permeabilization. lsu.edu
The interaction of Esculentin-2P with intracellular enzymes and proteins appears to be highly specific rather than a widespread effect. For the closely related peptide Esculentin-1b(1-18), a proteomic analysis of E. coli treated with the peptide revealed that it had a limited ability to alter the bacterium's protein expression profile. nih.gov This finding strongly suggests that the primary lethal mechanism is the physical disruption of the membrane, rather than the inhibition of numerous intracellular enzymatic processes. nih.gov
However, the identified interaction with the NFAT protein, a transcription factor, is a significant finding. lsu.edu By modulating NFAT, Esculentin-2P can influence the transcription of specific genes, representing a targeted impact on a key regulatory protein complex. lsu.edu
Table 2: Summary of Esculentin-2P's Impact on Intracellular Components
| Intracellular Component | Interaction/Effect | Supporting Evidence |
|---|---|---|
| General Protein Expression | Limited changes observed in the proteome of E. coli. | Suggests the membrane is the primary target, not a multitude of intracellular proteins. nih.gov |
| NFAT (Nuclear Factor of Activated T-cells) | Modulates the NFAT signaling pathway. | This interaction is linked to the antiviral mechanism of the peptide. lsu.edu |
Role of Ion Channels and Membrane Potential in Esculentin-2P Protein Activity
The mechanism of action for many antimicrobial peptides (AMPs), including those in the esculentin (B142307) family, is fundamentally linked to their interaction with cell membranes. While specific studies on Esculentin-2P's direct gating of ion channels are not extensively detailed, the broader family of esculentin and related peptides demonstrates a clear pattern of activity involving membrane disruption and depolarization. This process is central to their antimicrobial and antiviral effects.
The initial step involves the electrostatic attraction between the cationic peptide and the negatively charged components of microbial or viral membranes mdpi.com. Following this initial binding, the peptide inserts into the lipid bilayer. This insertion can lead to the formation of pores or channels, or cause a more generalized destabilization of the membrane, often described as a detergent-like mechanism mdpi.com. This disruption of the membrane integrity leads to a collapse of the membrane potential, a process known as depolarization mdpi.comub.edu.
Studies on related esculentin peptides confirm this mechanism. For example, Esculentin-2CHa has been shown to stimulate insulin (B600854) secretion through a mechanism that involves membrane depolarization and an increase in intracellular calcium ions (Ca2+) nih.gov. Similarly, derivatives of Esculentin-2P have been found to exert their bactericidal effects by disrupting the bacterial membrane nih.gov. The rapid, concentration-dependent membrane depolarization is a key feature of the membrane-lytic mechanism of action for this class of peptides acs.org. This disruption leads to the leakage of essential intracellular contents and ultimately, cell death.
Mechanisms of Antiviral Action of this compound
Research has demonstrated that Esculentin-2P can directly inactivate certain viruses, a mechanism that distinguishes it from many conventional antiviral drugs that work by inhibiting viral replication within host cells. This direct action involves the peptide interacting with and compromising the structural integrity of the virion itself.
Studies have confirmed the direct inactivation of specific amphibian viruses by Esculentin-2P. mdpi.comlsu.edu Notably, it has been shown to be effective against Frog Virus 3 (FV3) and Channel Catfish Virus (CCV), both of which are significant pathogens in aquatic environments. cabidigitallibrary.orgtennessee.edu The proposed mechanism involves the peptide binding to the viral envelope or capsid, leading to its disruption and rendering the virus non-infectious before it can enter a host cell. This direct antiviral activity is a key component of the innate immune defense of the frogs from which these peptides are isolated. mdpi.com
Table 1: Documented Direct Viral Inactivation by Esculentin-2P
| Virus | Finding | Source(s) |
|---|---|---|
| Frog Virus 3 (FV3) | Directly inactivated by Esculentin-2P. | cabidigitallibrary.org, tennessee.edu |
| Channel Catfish Virus (CCV) | Directly inactivated by Esculentin-2P. | cabidigitallibrary.org, tennessee.edu |
| General Frog Viruses | Found to be active against various frog viruses. | mdpi.com |
The antiviral action of Esculentin-2P is characterized by its ability to inhibit viral infectivity through mechanisms that are independent of the host cell's replication machinery. The primary mechanism is the direct damage to the viral particle, as described in the previous section. This mode of action means the peptide does not need to enter a host cell to exert its effect; instead, it neutralizes the viral threat extracellularly.
This is in contrast to its activity against some other viruses. For instance, in studies examining its effect on Human Immunodeficiency Virus (HIV), Esculentin-2P was found to be not effective at inhibiting the infection of T-cells at non-toxic concentrations. This suggests a degree of specificity in its antiviral action and reinforces that its primary mechanism is likely centered on direct virucidal effects against susceptible viruses, rather than a broad inhibition of viral entry or replication pathways common to different viral types.
Immunomodulatory Mechanisms of this compound
Host defense peptides are increasingly recognized not only for their direct antimicrobial properties but also for their ability to modulate the host's immune response. While data specifically for Esculentin-2P is limited, studies on closely related esculentin peptides reveal significant immunomodulatory functions, including the modulation of cytokine secretion and direct interactions with immune cells. nih.govmdpi.com
The modulation of cytokine production is a critical aspect of immunomodulation, helping to orchestrate an effective but controlled immune response. Peptides from the esculentin family have been shown to influence the release of key pro-inflammatory and anti-inflammatory cytokines.
A closely related peptide, Esculentin-2CHa, has been observed to stimulate the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) from mouse lymphoid cells. novoprolabs.comnih.gov Simultaneously, it can induce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages. novoprolabs.comnih.gov Furthermore, derivatives of Esculentin-1a have been found to impede the secretion of TNF-α from immune cells stimulated with lipopolysaccharide (LPS). frontiersin.org This dual ability to both stimulate and inhibit cytokine release suggests a complex regulatory role, potentially helping to clear pathogens while controlling excessive inflammation.
Esculentin peptides exert their immunomodulatory effects through direct molecular interactions with various immune cells. These interactions can trigger cellular responses that are crucial for host defense. nih.gov
For example, Esculentin-2CHa directly stimulates peritoneal macrophages to produce TNF-α and also acts on lymphoid cells. novoprolabs.com Many host defense peptides are known to target immune cells such as macrophages, leukocytes, and neutrophils, influencing their activity. nih.gov A key molecular interaction is the ability of some esculentin peptides to neutralize LPS, the major component of the outer membrane of Gram-negative bacteria. mdpi.com By binding to and neutralizing LPS, these peptides can prevent it from activating Toll-like receptors (TLRs) on immune cells like macrophages, thereby inhibiting the downstream inflammatory cascade that leads to the release of cytokines such as IL-6. mdpi.com
Table 2: Summary of Immunomodulatory Mechanisms of Esculentin Family Peptides
| Peptide Family/Derivative | Interacting Cell/Molecule | Molecular Effect | Source(s) |
|---|---|---|---|
| Esculentin-2CHa | Mouse Lymphoid Cells | Stimulates release of Interleukin-10 (IL-10). | novoprolabs.com, nih.gov |
| Esculentin-2CHa | Peritoneal Macrophages | Stimulates production of Tumor Necrosis Factor-alpha (TNF-α). | novoprolabs.com, nih.gov |
| Esculentin-1a derivatives | LPS-stimulated Immune Cells | Hinders secretion of Tumor Necrosis Factor-alpha (TNF-α). | frontiersin.org |
| Esculentin-1a derivatives | Macrophages | Neutralizes Lipopolysaccharide (LPS), inhibiting IL-6 production. | mdpi.com |
Mentioned Compounds
Biological Activities and Functional Characterization of Esculentin 2p Protein Non Clinical
Antimicrobial Spectrum and Potency of Esculentin-2P Protein
The Esculentin-2 family of peptides demonstrates a broad spectrum of activity, with specific variants showing potent efficacy against various microbial strains. The potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. novoprolabs.com
Esculentin-2P has demonstrated direct activity against Gram-positive bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 2.2 µM against Staphylococcus aureus. novoprolabs.com Other members of this peptide family, such as linearized Esculentin-2EM (E2EM-lin), show potent efficacy towards Gram-positive bacteria with MICs often at or below 6.25 µM. lsbu.ac.ukresearchgate.net The high activity against these bacteria is thought to be driven by the peptide's interaction with the high content of anionic lipids, specifically phosphatidylglycerol (PG), found in the membranes of Gram-positive bacteria. nih.gov Another variant, Esculentin-2CHa, also shows potent growth inhibitory activity (MIC ≤6 µM) against clinical isolates of multidrug-resistant Staphylococcus aureus. nih.gov
The peptide is also effective against Gram-negative bacteria. Esculentin-2P exhibits a potent MIC of 0.9 µM against Escherichia coli. novoprolabs.com While some variants like E2EM-lin show weaker activity against Gram-negative bacteria compared to their Gram-positive counterparts lsbu.ac.ukresearchgate.net, others, such as Esculentin-2CHa, are highly potent against multidrug-resistant Gram-negative strains like Acinetobacter baumannii and Stenotrophomonas maltophilia, with MIC values of ≤6 µM. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Esculentin-2 Peptides Against Selected Bacteria
| Peptide Variant | Bacterial Strain | Gram Type | MIC (µM) |
|---|---|---|---|
| Esculentin-2P | Staphylococcus aureus | Gram-Positive | 2.2 novoprolabs.com |
| Esculentin-2P | Escherichia coli | Gram-Negative | 0.9 novoprolabs.com |
| Esculentin-2EM (linearized) | Gram-Positive Strains | Gram-Positive | ≤ 6.25 lsbu.ac.uk |
| Esculentin-2CHa | Staphylococcus aureus (MDR) | Gram-Positive | ≤ 6.0 nih.gov |
| Esculentin-2CHa | Acinetobacter baumannii (MDR) | Gram-Negative | ≤ 6.0 nih.gov |
MDR: Multi-Drug Resistant
Members of the Esculentin-2 family have been reported to possess antifungal properties. For instance, the variant Esculentin-2-OA2, found in the frog Odorrana andersonii, is active against the yeast Candida albicans with a MIC ranging from 2.2 to 4.4 µM. mol-scientific.com While many peptides from natural sources are investigated for their antiviral potential mdpi.commdpi.comnih.gov, specific research detailing the in vitro or ex vivo antiviral activity of Esculentin-2P or its close analogs against non-human animal or plant viruses is not extensively covered in available literature.
The antimicrobial potency of Esculentin-2P and related peptides is primarily assessed using established in vitro models. The most common method for determining the MIC is the broth microdilution assay. nih.govpensoft.net This technique involves preparing a series of dilutions of the peptide in a liquid growth medium in a 96-well plate. pensoft.net Each well is then inoculated with a standardized concentration of the target microorganism. After an incubation period, the plates are inspected for visible turbidity, with the MIC being the lowest peptide concentration that inhibits microbial growth. nih.gov While these in vitro methods are standard for initial activity screening, information on the use of ex vivo models for assessing Esculentin-2P's antimicrobial efficacy is limited in the current body of research.
Functional Impact on Cellular Physiology (Non-Human)
Beyond direct antimicrobial action, Esculentin (B142307) peptides can induce significant changes in the cellular physiology of model organisms.
Studies on the related peptide Esculentin(1-21) provide insight into the functional impact on the eukaryotic model organism Saccharomyces cerevisiae (baker's yeast). Research using integrated proteomic and transcriptomic approaches reveals that the yeast adapts to the presence of the peptide by activating the High Osmolarity Glycerol (HOG) pathway, which is involved in managing osmotic stress and maintaining the cell wall. researchgate.netuniroma1.it
Furthermore, exposure to Esculentin(1-21) leads to specific changes in cellular processes. researchgate.netuniroma1.it These include:
Downregulation of metabolic enzymes : A notable effect is the downregulation of enzymes involved in the lower part of the glycolytic pathway.
Alteration of gene expression : The peptide affects genes related to the formation of the spindle body and the synthesis and remodeling of the cell wall.
Changes in stress response : Yeast cells pre-treated with the peptide exhibit reduced sensitivity to osmotic stress but an increased sensitivity to heat shock stress. researchgate.netuniroma1.it
Modulation of Intracellular Calcium and Cyclic AMP Levels
The precise mechanisms by which this compound modulates intracellular signaling pathways, specifically those involving calcium (Ca2+) and cyclic AMP (cAMP), are not yet fully elucidated. However, based on the known actions of other antimicrobial peptides (AMPs), it is hypothesized that Esculentin-2P may influence these secondary messengers as a consequence of its interaction with cell membranes.
Disruption of the cell membrane's electrochemical gradient by the peptide could lead to an influx of extracellular Ca2+ or the release of Ca2+ from intracellular stores. Such an elevation in cytosolic Ca2+ can trigger a cascade of downstream signaling events. The relationship between cAMP and intracellular Ca2+ is complex, with evidence of crosstalk between the two pathways. nih.gov In some cellular contexts, an increase in cAMP can lead to the depletion of intracellular Ca2+ stores, while in others, Ca2+ can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. The specific effect of Esculentin-2P on cAMP levels would likely be cell-type dependent and linked to its primary effects on membrane integrity and ion homeostasis.
Effects on Membrane Potential and Cell Membrane Integrity
A primary mechanism of action for many antimicrobial peptides, including those in the esculentin family, involves the perturbation of the cell membrane. These peptides are typically cationic and interact with the negatively charged components of microbial cell membranes, leading to depolarization and a loss of membrane integrity. This disruption can result in the formation of pores or channels, causing the leakage of essential intracellular components and ultimately leading to cell death.
While direct studies on Esculentin-2P are limited, research on the closely related peptide esculentin-1 (B1576701) has demonstrated potent membrane-permeabilizing effects on pathogenic bacteria. It is plausible that Esculentin-2P exerts a similar influence, altering the membrane potential and compromising the structural integrity of the cell membrane. The degree of this effect is likely dependent on the peptide's concentration and the specific lipid composition of the target cell membrane.
Below is a table summarizing the hypothesized effects of Esculentin-2P on membrane potential and integrity, based on the known actions of related peptides.
| Parameter | Hypothesized Effect of Esculentin-2P |
| Membrane Potential | Depolarization |
| Membrane Integrity | Increased Permeability / Pore Formation |
| Consequence | Leakage of intracellular contents |
Role of this compound in Amphibian Innate Immunity
Antimicrobial peptides like Esculentin-2P are a crucial component of the innate immune system of amphibians, providing a first line of defense against a broad spectrum of pathogens in their environment. eurekaselect.com These peptides are stored in granular glands in the skin and are released upon stress or injury. nih.gov
Constitutive vs. Induced Expression in Response to Pathogens
The expression of antimicrobial peptides in amphibians can be both constitutive and inducible. Constitutive expression provides a constant level of protection against common environmental microbes. In contrast, induced expression involves the upregulation of peptide synthesis in response to a specific pathogenic challenge.
Studies on various amphibian species have shown that the expression of certain antimicrobial peptides can be significantly increased following exposure to bacteria or fungi. This induced response enhances the amphibian's ability to combat infection. While specific data on the regulation of Esculentin-2P expression is not available, it is likely that its production is, at least in part, inducible by pathogenic stimuli, a common characteristic of amphibian defense peptides. Research on a related peptide, esculentin-1PN, has shown its constitutive expression in various tissues of the dark-spotted frog. researchgate.net
Correlation with Developmental Stages and Environmental Factors
The expression of antimicrobial peptides in amphibians is not static throughout their lifecycle but can be influenced by developmental stage and environmental conditions. Studies have indicated that the profile and concentration of these peptides can differ between larval stages (tadpoles) and adult frogs. oup.com This variation likely reflects the different environmental pressures and pathogen exposures encountered at each life stage. oup.com
For instance, the full repertoire of adult antimicrobial peptides may not be present until after metamorphosis. oup.com Environmental factors such as temperature, season, and geographic location can also influence the expression of these defense peptides. nih.gov It is reasonable to infer that the expression of Esculentin-2P is similarly modulated by the developmental and environmental context of the amphibian, ensuring an optimized defense strategy for its specific ecological niche.
Biosynthesis, Regulation, and Processing of Esculentin 2p Protein
Gene Expression and Transcriptional Regulation
The synthesis of Esculentin-2P begins with the expression of its corresponding gene within specialized cells of the frog's skin.
Like other amphibian antimicrobial peptides (AMPs), the gene encoding Esculentin-2P is transcribed into messenger RNA (mRNA) that codes for a prepropeptide. This precursor protein serves as a template that undergoes several processing steps. Based on the common structure of ranid frog AMP genes, the Esculentin-2P gene likely consists of two exons separated by an intron ias.ac.in. The first exon is thought to encode the N-terminal signal peptide, while the second exon codes for the remainder of the precursor, including an acidic propeptide region and the C-terminal mature Esculentin-2P peptide ias.ac.in.
The translated prepropeptide has a characteristic tripartite structure:
A Signal Peptide: A highly conserved N-terminal sequence of approximately 22 amino acids that directs the nascent polypeptide into the endoplasmic reticulum for processing and secretion ias.ac.innih.gov.
An Acidic Propeptide: A spacer region rich in acidic amino acid residues (aspartic and glutamic acid). This region is believed to neutralize the cationic charge of the mature peptide, keeping it inactive and preventing it from damaging the host's own cells during synthesis and storage.
The Mature Peptide: The C-terminal sequence that, after processing, becomes the active Esculentin-2P.
While the specific cDNA for the Esculentin-2P precursor has not been definitively published, analysis of related peptides from Lithobates pipiens, such as Ranatuerin-2Pb, confirms this typical prepropeptide organization nih.gov.
Table 1: Deduced Precursor Structure of Esculentin-2P based on Related Peptides
| Precursor Region | Probable Function | Typical Characteristics |
| Signal Peptide | Directs protein to the secretory pathway | ~22 amino acids, hydrophobic core |
| Acidic Propeptide | Inactivation/neutralization of mature peptide | Rich in Aspartic and Glutamic acid residues |
| Cleavage Site | Recognition site for processing enzymes | Dibasic motif (e.g., Lys-Arg) |
| Mature Peptide | Active Esculentin-2P sequence | Cationic, forms disulfide-bridged loop |
This table is based on the common structure of antimicrobial peptide precursors found in ranid frogs.
The expression of antimicrobial peptide genes in frogs is an inducible process, often triggered in response to infection or skin injury. The promoter regions of these genes in frogs of the Rana genus contain recognition sites for nuclear factors that regulate their transcription researchgate.netresearchgate.net.
Research on related amphibian AMPs indicates that the transcriptional control machinery involving Nuclear Factor-kappa B (NF-κB) and its inhibitor, IκBα , plays a crucial role researchgate.netresearchgate.net. Under normal conditions, IκBα binds to NF-κB in the cytoplasm, keeping it inactive. Upon pathogenic stimulation, IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for antimicrobial peptides. This regulatory pathway is a conserved element of the innate immune response across many vertebrate species.
Furthermore, studies have shown that glucocorticoid hormones can inhibit the transcription of AMP genes in Rana frogs. This inhibition is achieved by increasing the synthesis of the IκBα inhibitor, thereby suppressing the NF-κB pathway researchgate.netresearchgate.net.
Post-Translational Processing and Maturation
After the prepropeptide is synthesized via translation, it must undergo a series of enzymatic modifications to become the mature, biologically active Esculentin-2P protein. These covalent modifications are critical for its final structure and function researchgate.netmdpi.com.
The maturation of Esculentin-2P involves precise proteolytic cleavage events.
Signal Peptide Cleavage: As the prepropeptide enters the endoplasmic reticulum, the N-terminal signal peptide is recognized and cleaved by a signal peptidase. This cleavage releases the propeptide into the secretory pathway.
Propeptide Cleavage: The resulting propeptide is further processed by prohormone convertases. These enzymes recognize and cleave at specific sites, typically dibasic amino acid pairs like Lysine-Arginine (-KR-), which are located immediately upstream of the mature peptide sequence nih.gov. This final cleavage event liberates the 37-amino-acid mature Esculentin-2P peptide.
A key structural feature of Esculentin-2P is its C-terminal cyclic domain. This structure is formed through an essential enzymatic process:
Disulfide Bond Formation: The Esculentin-2 family of peptides is characterized by an intramolecular disulfide bond between two cysteine residues near the C-terminus mdpi.com. In Esculentin-2P, this bond forms between Cys-31 and Cys-37, creating a seven-residue loop. This cyclic structure, often called the "Rana box," is crucial for the peptide's stability and biological activity mdpi.com.
While many amphibian peptides undergo C-terminal amidation, this modification is not believed to occur for Esculentin-2P. The mature peptide sequence ends with glutamine followed by cysteine (-QC), and there is no evidence of a C-terminal glycine in the precursor that would serve as the amide donor.
Table 2: Summary of Post-Translational Processing of Esculentin-2P
| Processing Step | Enzyme(s) Involved (Probable) | Location | Outcome |
| Signal Peptide Removal | Signal Peptidase | Endoplasmic Reticulum | Release of propeptide into secretory pathway |
| Propeptide Excision | Prohormone Convertases | Secretory Pathway (Golgi/Vesicles) | Liberation of the mature peptide sequence |
| Disulfide Bridge Formation | Protein Disulfide Isomerase | Endoplasmic Reticulum | Creation of the C-terminal cyclic "Rana box" |
Secretion Pathways of this compound from Granular Glands
Mature Esculentin-2P, along with a cocktail of other bioactive peptides, is stored at high concentrations within specialized dermal structures called granular glands researchgate.netresearchgate.net. These glands, scattered across the frog's skin, function as reservoirs for the chemical defense arsenal (B13267) of the animal.
The release of these peptides is not continuous but is a regulated process triggered by the sympathetic nervous system in response to external threats, such as predation, physical injury, or infection. The process occurs as follows:
Stimulation: Adrenergic stimulation causes the contraction of myoepithelial cells surrounding each granular gland.
Holocrine Secretion: This contraction results in the synchronous discharge of the entire contents of the gland's lumen onto the skin surface. This holocrine mechanism ensures that a potent, concentrated dose of antimicrobial peptides is delivered precisely when and where it is needed to fend off pathogens or deter predators.
Factors Influencing this compound Synthesis and Release
The synthesis and release of Esculentin-2P, a vital component of the amphibian innate immune system, are intricately regulated by a variety of external and internal factors. These regulatory mechanisms ensure that the peptide is available upon demand to protect the organism from pathogenic threats. The primary stimuli for the production and secretion of this antimicrobial peptide (AMP) are rooted in the amphibian's response to stress, injury, and the presence of pathogens in its environment.
The synthesis of Esculentin-2P, like other amphibian skin peptides, occurs in the granular glands distributed throughout the dermis. These peptides are produced through ribosomal synthesis as larger precursor proteins, which are then processed and stored in an inactive form within these glands e-fas.orgnih.gov. The release of these stored peptides is a rapid response mediated by the sympathetic nervous system nih.govnih.gov.
Physiological and Environmental Triggers:
A primary trigger for the secretion of Esculentin-2P and other skin peptides is the activation of the sympathetic nervous system in response to threats nih.govnih.gov. When an amphibian perceives a threat, be it a predator or a harmful pathogen, a cascade of physiological events is initiated. This "fight or flight" response includes the release of neurotransmitters such as norepinephrine (B1679862) nih.gov. Norepinephrine acts on the myoepithelial cells surrounding the granular glands, causing them to contract and expel their contents, including Esculentin-2P, onto the skin's surface nih.gov. This rapid deployment of antimicrobial peptides provides an immediate chemical shield against potential invaders.
Pathogen-Induced Synthesis and Release:
The presence of microorganisms on the amphibian's skin is a direct stimulus for the increased synthesis and release of antimicrobial peptides. Pathogens or their molecular components can be recognized by receptors on the epithelial cells, triggering a signaling cascade that leads to the upregulation of AMP gene expression in the granular glands nih.gov. This response ensures that the defense is amplified when the threat of infection is imminent. Studies on various frog species have shown that exposure to pathogenic bacteria can lead to an increased synthesis of AMPs nih.gov.
Hormonal Regulation:
The synthesis of antimicrobial peptides, including likely Esculentin-2P, is also subject to hormonal regulation. Glucocorticoids, which are stress-related hormones, have been shown to inhibit the transcription of genes encoding these peptides in some amphibian species e-fas.org. This suggests a complex interplay between the stress response and the immune system, where chronic stress could potentially compromise the amphibian's ability to produce these vital defense molecules.
The table below summarizes the key factors known to influence the synthesis and release of antimicrobial peptides in amphibians, which are applicable to Esculentin-2P.
| Factor Category | Specific Factor | Effect on Synthesis/Release | Mechanism of Action |
| Neurological | Sympathetic Nervous System Activation | Stimulates Release | Release of norepinephrine causes contraction of myoepithelial cells around granular glands. |
| Norepinephrine | Stimulates Release | Binds to receptors on myoepithelial cells, inducing contraction. | |
| Environmental | Stress (e.g., predator threat, injury) | Stimulates Release | Triggers sympathetic nervous system activation. |
| Pathogen Presence | Stimulates Synthesis and Release | Recognition of microbial components leads to upregulation of AMP gene expression and secretion. | |
| Temperature and Hydration | Modulates Synthesis and Release | Affects the overall physiological and metabolic state of the amphibian. | |
| Hormonal | Glucocorticoids | Inhibits Synthesis | Can suppress the transcription of genes encoding antimicrobial peptides. |
Detailed Research Findings:
Research into the regulation of amphibian antimicrobial peptides has provided valuable insights into these processes. Transcriptional analysis has revealed that the promoter regions of the genes encoding these peptides contain recognition sites for nuclear factors such as NF-κB, which are key regulators of the immune response e-fas.org. This indicates a sophisticated genetic control system that allows for the rapid induction of peptide synthesis in response to infection.
Furthermore, studies involving the artificial stimulation of peptide release, often using norepinephrine, have been instrumental in understanding the kinetics of granular gland depletion and replenishment uol.de. These studies show that after a significant release event, there is a recovery period during which the glands resynthesize and accumulate new peptides. The efficiency of this recovery process is crucial for maintaining a constant state of immune readiness.
The following table presents a summary of experimental findings related to the regulation of amphibian antimicrobial peptide synthesis and release.
| Experimental Approach | Observation | Implication for Esculentin-2P Regulation |
| Norepinephrine Administration | Rapid and significant release of stored antimicrobial peptides from granular glands. | Confirms the role of the sympathetic nervous system in the acute release of Esculentin-2P. |
| Pathogen Exposure Studies | Increased levels of antimicrobial peptide transcripts and peptides in skin secretions following exposure to bacteria. | Suggests that the presence of pathogens directly upregulates the synthesis and release of Esculentin-2P. |
| Glucocorticoid Treatment | Inhibition of antimicrobial peptide gene transcription. | Indicates that hormonal stress responses can negatively impact the production of Esculentin-2P. |
| Transcriptome Analysis | Identification of immune-related transcription factor binding sites (e.g., NF-κB) in the promoter regions of AMP genes. | Elucidates the molecular mechanisms controlling the inducible expression of the Esculentin-2P gene. |
Peptide Engineering and Analog Design of Esculentin 2p Protein
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the peptide's structure and its biological function is fundamental to designing more effective analogues. SAR studies for the Esculentin (B142307) family have focused on identifying the structural features essential for their antimicrobial and other biological activities.
The biological activity of Esculentin peptides is intrinsically linked to their physicochemical properties, which are determined by their amino acid sequence. These peptides typically adopt an amphipathic α-helical conformation, a structural feature crucial for their interaction with and disruption of microbial membranes.
Key characteristics derived from the amino acid composition include:
Cationicity : A net positive charge, conferred by residues such as Lysine (Lys) and Arginine (Arg), is critical for the initial electrostatic attraction to negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Amphipathicity : The spatial arrangement of hydrophobic and hydrophilic amino acid residues is vital. When folded into an α-helix, these residues segregate on opposite faces of the helix, allowing the peptide to interact with both the lipid (hydrophobic) and aqueous (hydrophilic) phases of the cell membrane, facilitating membrane insertion and disruption.
Helicity : The propensity to form a stable α-helix in a membrane-mimetic environment is a strong determinant of activity. Studies on various Esculentin peptides have shown a correlation between the degree of α-helicity and antimicrobial potency.
While specific studies on Esculentin-2P are limited, research on closely related peptides like Esculentin-2EM and Esculentin-1a provides insight. For instance, the presence of an anionic amino acid in the middle of the helical hydrophilic face of Brevinin-1Ed, a peptide isolated alongside an Esculentin peptide, was found to be responsible for its weak bioactivity, highlighting the importance of charge distribution. nih.gov
Modifying the primary structure of Esculentin peptides through truncation (shortening the peptide chain) or point mutations (substituting single amino acids) has been a key strategy to probe their functional domains.
Truncations : Studies on Esculentin-2EM, a 37-residue peptide, have shown that truncation generally leads to a significant reduction in antimicrobial activity. nih.gov This suggests that the full length of the peptide is important for maintaining its optimal structure and function. However, this loss of activity can sometimes be compensated for by other modifications.
Point Mutations : The substitution of specific amino acids can have profound effects on activity. In a truncated 23-residue analogue of Esculentin-2EM, a tryptophanyl substitution at position 16 significantly recovered the antimicrobial activity that was lost due to the truncation. nih.gov This indicates that certain residues can play an outsized role in membrane interaction and activity. Similarly, incorporating α-aminoisobutyric acid (Aib) residues into an Esculentin-1a derivative was shown to promote a more stable α-helical conformation, leading to enhanced activity against Gram-positive bacteria. nih.gov
| Peptide/Analogue | Modification | Impact on Functional Attributes | Reference |
| Esculentin-2EM | Truncation | Substantial decrease in antimicrobial activity. | nih.gov |
| Esculentin-2EM (23-residue analogue) | Point Mutation (Trp at position 16) | Significant recovery of antimicrobial activity. | nih.gov |
| Esculentin-1a(1-21)NH₂ | Point Mutation (Aib at positions 1, 10, 18) | Promoted α-helix conformation; increased activity against Gram-positive bacteria. | nih.gov |
Rational Design of Esculentin-2P Protein Analogues
Based on SAR studies, rational design involves making targeted modifications to the peptide's structure to improve its therapeutic profile. The main goals are to enhance its stability and potency while fine-tuning its biological effects.
Natural peptides are often susceptible to degradation by proteases, limiting their therapeutic application. Several strategies have been employed to overcome this.
D-amino acid substitutions : Proteases are stereospecific and typically recognize only L-amino acids, the natural form. By strategically substituting one or more L-amino acids with their D-enantiomers, peptide stability can be significantly increased. A study on Esculentin-1a(1-21)NH₂ demonstrated that an analogue with two D-amino acid substitutions was more stable in serum. nih.gov While the all-L peptide was completely degraded after 5 hours of incubation with enzymes like elastase, over 70% of the D-amino acid-containing analogue remained intact. researchgate.net This modification also had the beneficial effect of reducing toxicity towards mammalian cells. nih.govresearchgate.net
Peptide Stapling : To enforce a stable α-helical conformation, "stapling" can be used. This involves introducing an all-hydrocarbon cross-link between two amino acid side chains. A 15-residue truncated analogue of Esculentin-2EM was constrained into an α-helical conformation using an oct-4-enyl cross-link. nih.gov These "stapled" derivatives showed remarkable increases in antimicrobial activity, helical content, and resistance to proteases compared to the unstapled linear analogue. nih.gov
Amidation : The C-terminal amidation of peptides is a common post-translational modification in nature that can enhance stability and activity. In two novel Esculentin-2 peptides (Esculentin-2 HYba1 and Esculentin-2 HYba2), C-terminal amidation led to a 10-fold decrease in the minimum inhibitory concentration (MIC) against fish pathogens and reduced the bacterial killing time to 10-15 minutes. nih.govresearchgate.net
Peptide engineering can also be used to tailor the activity of Esculentin-2P analogues for specific applications, such as targeting particular pathogens or enhancing immunomodulatory effects.
Modulating Antimicrobial Spectrum : The incorporation of three α-aminoisobutyric acid (Aib) residues into Esculentin-1a(1-21)NH₂ was specifically aimed at increasing its potency against Gram-positive bacteria. nih.gov The resulting analogue was indeed more active against several Gram-positive strains without altering its activity against Gram-negative bacteria, thereby modulating its antimicrobial spectrum. nih.gov
Enhancing Anti-biofilm and Anti-inflammatory Activity : An analogue of Esculentin-1a(1-21)NH₂ containing D-amino acids was found to be more effective against the biofilm form of Pseudomonas aeruginosa. nih.gov Furthermore, this diastereomer showed a greater ability to disaggregate and detoxify bacterial lipopolysaccharide (LPS), a key mediator of inflammation. nih.govresearchgate.net
| Strategy | Analogue Example | Resulting Enhancement | Reference |
| D-amino acid substitution | Esculentin-1a(1-21)NH₂ diastereomer | Increased serum stability, enhanced anti-biofilm activity, reduced cytotoxicity. | nih.govresearchgate.net |
| Peptide Stapling | 15-residue Esculentin-2EM analogue | Increased antimicrobial activity, helical content, and protease resistance. | nih.gov |
| C-terminal Amidation | Esculentin-2 HYba1/HYba2 amides | 10-fold decrease in MIC against specific pathogens. | nih.gov |
| Aib Substitution | Esculentin-1a(1-21)NH₂ with Aib | Increased potency against Gram-positive bacteria. | nih.gov |
Methodologies for Analog Synthesis and Characterization
The creation and verification of novel peptide analogues rely on established chemical and analytical techniques.
Synthesis : The primary method for synthesizing Esculentin-2P analogues is Solid-Phase Peptide Synthesis (SPPS) . This technique involves building the peptide chain sequentially while one end is covalently attached to an insoluble polymer resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group temporarily protects the N-terminus of the growing peptide chain and is removed before the addition of the next amino acid. mdpi.commdpi.com After the full sequence is assembled, the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA). mdpi.com
Characterization and Purification : Once synthesized, the crude peptide must be purified and its identity confirmed.
Purification : The standard method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the desired peptide from impurities based on hydrophobicity.
Characterization : The purified peptide's identity and structural characteristics are confirmed using several methods. Mass Spectrometry (MS) is used to verify the correct molecular weight of the synthesized analogue. To confirm the secondary structure, particularly the α-helical content, Circular Dichroism (CD) spectroscopy is widely used. nih.gov For high-resolution, three-dimensional structural information, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. nih.gov
Comparative Analysis of this compound Analogues
The development of Esculentin-2P analogues has been a focal point of research, aiming to enhance its therapeutic potential by improving efficacy, stability, and specificity while minimizing cytotoxicity. Scientists have systematically modified the peptide's structure, including amino acid substitutions, truncations, and other chemical alterations. This section provides a comparative analysis of various Esculentin-2P analogues, highlighting how specific structural changes influence their biological activities.
Amino Acid Substitutions and Their Impact
Amino acid substitution is a key strategy in peptide engineering to modulate the physicochemical properties and biological functions of Esculentin-2P.
One study explored analogues of esculentin-2CHa , a peptide from the same family, by substituting specific amino acids. The [L21K], [L24K], [D20K, D27K], and [C31S,C37S] analogues were found to be more potent in stimulating insulin (B600854) secretion than the parent peptide, although they were less effective at maximum concentrations. plos.org In contrast, the [L28K] and [C31K] analogues exhibited both higher potency and a significantly greater maximum insulinotropic response. plos.org The [D20K, D27K] analogue, which is more cationic, demonstrated a modest increase in potency against various microorganisms but also showed a marked rise in cytotoxicity against erythrocytes and A549 lung cancer cells. ulster.ac.uk
Another research effort focused on creating analogues of esculentin-2CHa(1-30) with d-amino acid substitutions at positions 7 (Arg), 15 (Lys), and 23 (Lys). nih.govqub.ac.uk These modifications were designed to increase resistance to plasma enzyme degradation while maintaining insulin-releasing activity. nih.govqub.ac.uk The resulting analogue, [d-Arg7,d-Lys15,d-Lys23]-esculentin-2CHa(1-30), showed enhanced stability and preserved its biological function. nih.gov
The following table summarizes the effects of key amino acid substitutions on the biological activity of Esculentin-2CHa analogues.
| Analogue | Modification | Primary Effect | Reference |
| [L21K]esculentin-2CHa | Leucine to Lysine at position 21 | Increased insulinotropic potency, lower maximum efficacy | plos.org |
| [L24K]esculentin-2CHa | Leucine to Lysine at position 24 | Increased insulinotropic potency, lower maximum efficacy | plos.org |
| [D20K, D27K]esculentin-2CHa | Aspartic acid to Lysine at positions 20 and 27 | Increased antimicrobial potency and cytotoxicity | ulster.ac.uk |
| [C31S,C37S]esculentin-2CHa | Cysteine to Serine at positions 31 and 37 | Decreased cytotoxicity and antimicrobial activity | ulster.ac.uk |
| [L28K]esculentin-2CHa | Leucine to Lysine at position 28 | Increased insulinotropic potency and efficacy | plos.org |
| [C31K]esculentin-2CHa | Cysteine to Lysine at position 31 | Increased insulinotropic potency and efficacy | plos.org |
| [d-Arg7,d-Lys15,d-Lys23]-esculentin-2CHa(1-30) | d-amino acid substitutions | Increased plasma stability, preserved insulinotropic activity | nih.gov |
Truncation and Functional Domains
Truncation studies have been instrumental in identifying the core functional domains of Esculentin-2 peptides. Research has shown that removing the hydrophobic N-terminal hexapeptide (GFSSIF) from esculentin-2CHa leads to a complete loss of its growth-inhibitory activity against Staphylococcus aureus and its cytotoxic effects on erythrocytes and A549 cells. ulster.ac.uk This modification also caused a significant reduction in its potency against Acinetobacter baumannii and Stenotrophomonas maltophilia. ulster.ac.uk
Conversely, the removal of the cyclic C-terminal domain (CKISKQC) and the replacement of Cysteine residues at positions 31 and 37 with Serine resulted in a notable decrease in cytotoxicity against both microbial and mammalian cells. ulster.ac.uk These findings underscore the critical role of both the N-terminal and C-terminal regions in the diverse biological activities of Esculentin-2 peptides.
Other Chemical Modifications
Beyond amino acid substitution and truncation, other chemical modifications have been explored to enhance the therapeutic properties of Esculentin-2P analogues.
Fatty Acid Acylation : The attachment of an l-octanoate fatty acid to Lysine at position 15 of esculentin-2CHa(1-30) was shown to confer resistance to plasma enzyme degradation while preserving its insulin-releasing activity. nih.govqub.ac.uk
C-terminal Amidation : In a study on two novel peptides, Esculentin-2 HYba1 and Esculentin-2 HYba2 , C-terminal amidation was found to significantly enhance their antimicrobial activity. nih.gov The amidated analogues demonstrated a 10-fold decrease in the minimum inhibitory concentration (MIC) and a reduced bacterial killing time of 10-15 minutes, without altering their hemolytic potential. nih.govresearchgate.net
Helical Stapling : A series of 15-residue analogues of esculentin-2EM were designed with an oct-4-enyl cross-link to constrain them into an α-helical conformation. nih.gov These "stapled" peptides exhibited remarkable increases in antimicrobial activity, helical content, and resistance to proteases when compared to a 23-residue linear analogue. nih.gov
The table below provides a comparative overview of these diverse chemical modifications and their observed effects.
| Analogue/Modification Strategy | Specific Modification | Primary Effect | Reference |
| Lys15-octanoate-esculentin-2CHa(1-30) | Fatty acid acylation | Increased plasma stability, preserved insulinotropic activity | nih.gov |
| C-terminally amidated Esculentin-2 HYba1/2 | Amidation of the C-terminus | 10-fold decrease in MIC, faster bactericidal action | nih.gov |
| Stapled 15-residue esculentin-2EM analogues | Hydrocarbon stapling for helical constraint | Increased antimicrobial activity, helicity, and protease resistance | nih.gov |
Advanced Analytical and Methodological Approaches in Esculentin 2p Protein Research
Transcriptomic Investigations and Gene Expression Analysis
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. mdpi.com Analyzing the transcriptome can provide insights into the regulation of Esculentin-2P gene expression. nih.gov The primary technique used for transcriptomics is RNA sequencing (RNA-Seq). mdpi.com
In an RNA-Seq experiment, the total RNA from a sample is extracted, and the messenger RNA (mRNA) is isolated. This mRNA is then converted into complementary DNA (cDNA), which is subsequently sequenced using next-generation sequencing (NGS) platforms. The resulting sequence reads are aligned to a reference genome to identify and quantify the transcripts present. mdpi.com
A transcriptomic study focused on Esculentin-2P would analyze the expression level of its corresponding gene in response to various stimuli. This would reveal the transcriptional control mechanisms governing its production. For example, researchers could compare the transcriptome of frog skin tissue before and after exposure to a pathogen. An increase in the number of reads mapping to the Esculentin-2P gene would indicate upregulation of its expression.
The results from such a study could be visualized using a volcano plot to highlight differentially expressed genes, including that of Esculentin-2P.
Biophysical Techniques for Studying Esculentin-2P Protein Interactions
Biophysical techniques are essential for characterizing the molecular interactions of Esculentin-2P, such as its binding to microbial membranes or other proteins.
Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions. nih.gov In an SPR experiment, one molecule (the ligand, e.g., a component of a bacterial membrane) is immobilized on a sensor chip. nih.gov A solution containing the other molecule (the analyte, e.g., Esculentin-2P) is then flowed over the surface. nih.gov The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity. nih.gov
While no specific SPR studies on Esculentin-2P are available, research on a related peptide, linearized esculentin (B142307) 2EM (E2EM-lin), has shown its interaction with lipid mimics of bacterial membranes. lsbu.ac.uk An SPR-based investigation of Esculentin-2P could provide quantitative data on its binding kinetics to various membrane components.
Isothermal Titration Calorimetry (ITC) is another key technique that directly measures the heat changes associated with biomolecular binding events. creative-proteomics.com In an ITC experiment, a solution of the ligand (e.g., Esculentin-2P) is titrated into a solution of the macromolecule (e.g., a membrane vesicle preparation) in a sample cell. malvernpanalytical.com The heat released or absorbed during the binding reaction is measured. malvernpanalytical.com A complete thermodynamic profile of the interaction can be obtained from a single ITC experiment, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n). uspto.gov
The application of ITC to study the interaction of Esculentin-2P with bacterial membrane models would provide valuable thermodynamic insights into its mechanism of action.
Fluorescence-based techniques are widely used to study the localization of proteins within cells and to monitor their interactions. nih.govnih.gov
Fluorescence Spectroscopy can be used to study changes in the local environment of a protein. For instance, the intrinsic fluorescence of tryptophan residues in Esculentin-2P could be monitored upon its interaction with lipid vesicles. A shift in the emission maximum would indicate the movement of these residues into a more hydrophobic environment, such as the interior of a lipid bilayer.
Fluorescence Microscopy allows for the direct visualization of fluorescently labeled molecules within cells. nih.govresearchgate.net To study the cellular localization of Esculentin-2P, it could be chemically labeled with a fluorescent dye or expressed as a fusion protein with a fluorescent protein tag (e.g., Green Fluorescent Protein, GFP). nthu.edu.tw The labeled peptide could then be incubated with bacterial or host cells, and its location could be observed using techniques like confocal microscopy. This would help to determine whether Esculentin-2P acts on the cell surface or needs to enter the cell to exert its effect.
| Biophysical Parameter | Lipid Mimic | Value for Linearized Esculentin 2EM lsbu.ac.uk |
|---|---|---|
| Maximal Surface Pressure Change (mN/m) | Phosphatidylglycerol (PG) | 6.7 |
| Maximal Surface Pressure Change (mN/m) | Cardiolipin (CL) | 2.9 |
| α-Helicity (%) | In presence of PG | 60.0 |
| α-Helicity (%) | In presence of CL | 62.0 |
| Lysis (%) | PG vesicles | 66.0 |
| Lysis (%) | CL vesicles | 21.0 |
Computational Biology and Bioinformatics in this compound Research
The study of Esculentin-2P, a member of the esculentin family of antimicrobial peptides (AMPs), is greatly enhanced by the application of computational biology and bioinformatics. These approaches provide powerful tools for predicting the structure and function of this protein, as well as for understanding its evolutionary relationships with other AMPs. By leveraging computational methods, researchers can gain significant insights into Esculentin-2P's mechanism of action and potential therapeutic applications, often guiding and accelerating experimental work.
Predictive Modeling of Structure and Function
Predictive modeling is a cornerstone of computational protein research, enabling the generation of three-dimensional structures and the inference of biological functions from the primary amino acid sequence.
Structural Prediction: The function of a protein is intrinsically linked to its three-dimensional structure. For Esculentin-2P, which is a relatively small peptide, its antimicrobial activity is largely dependent on its ability to adopt a specific conformation, typically an amphipathic α-helix, that allows it to interact with and disrupt microbial membranes. nih.gov
Computational tools are instrumental in predicting these structures. Homology modeling, for instance, can be employed if a structurally similar protein has been experimentally characterized. nih.govnih.govbiorxiv.org This method uses the known structure as a template to build a model of the target protein. For novel proteins with no close structural homologs, ab initio (or de novo) prediction methods can be used. These methods predict the structure from the amino acid sequence alone, based on the fundamental principles of protein folding. uni-frankfurt.de
The table below outlines the typical inputs and outputs of predictive structural modeling for a peptide like Esculentin-2P.
| Input Data | Computational Method | Predicted Structural Features |
| Primary Amino Acid Sequence of Esculentin-2P | Homology Modeling, Ab initio methods, Deep Learning (e.g., AlphaFold2) | Secondary Structure (α-helices, β-sheets), Tertiary Structure (3D fold), Amphipathicity, Surface Charge Distribution |
Functional Prediction: Bioinformatics tools can also predict the function of Esculentin-2P by analyzing its sequence for known functional motifs and physicochemical properties. nih.govnih.govyoutube.com Servers and databases like InterPro and Pfam can identify conserved domains and families to which the protein belongs. For instance, the sequence of an Esculentin-2 peptide can be scanned against these databases to confirm its classification within the Brevinin/esculentin/gaegurin/rugosin family, which is characterized by antimicrobial activity.
Furthermore, various online tools can calculate important physicochemical parameters from the amino acid sequence that are crucial for its function. These parameters, such as net charge, hydrophobicity, and isoelectric point, are strong indicators of a peptide's antimicrobial potential and its mechanism of action.
The following table summarizes key physicochemical properties that can be predicted for Esculentin-2 peptides and their functional implications.
| Predicted Physicochemical Property | Computational Tool/Server | Functional Implication |
| Net Positive Charge | ProtParam, various peptide analysis tools | Interaction with negatively charged bacterial membranes |
| Hydrophobicity/Hydrophobic Moment | HeliQuest, various peptide analysis tools | Membrane insertion and disruption |
| Amphipathic Helical Structure | Helical wheel projections (e.g., HeliQuest) | Segregation of hydrophobic and hydrophilic residues, facilitating membrane interaction |
| Isoelectric Point (pI) | ProtParam, various peptide analysis tools | pH-dependent charge and activity |
Database Mining and Comparative Sequence Analysis
Database mining and comparative sequence analysis are essential bioinformatic approaches for contextualizing Esculentin-2P within the broader landscape of known proteins and peptides. nih.govfrontiersin.orgresearchgate.net These methods allow researchers to uncover evolutionary relationships, identify conserved functional regions, and discover novel variants.
Database Mining: Publicly available biological databases are vast repositories of sequence, structure, and functional information. For Esculentin-2P research, databases such as the National Center for Biotechnology Information (NCBI), UniProt, and specialized antimicrobial peptide databases like CAMP (Collection of Antimicrobial Peptides) are invaluable resources. frontiersin.org
Mining these databases can reveal the natural sources of Esculentin-2P and its variants, their taxonomic distribution, and any experimentally validated activities. frontiersin.org For example, a search in the CAMP database for "Esculentin-2" can yield information on its source organism, sequence, and known antimicrobial activities.
Comparative Sequence Analysis: This involves aligning the amino acid sequence of Esculentin-2P with other sequences to identify similarities and differences. researchgate.net Tools like BLAST (Basic Local Alignment Search Tool) can rapidly search entire sequence databases for proteins with significant sequence similarity to Esculentin-2P. mdpi.com The results of a BLAST search can reveal homologous peptides in other species, providing clues about the evolutionary history and conserved functional domains of the Esculentin-2 family.
Multiple sequence alignment (MSA) is another powerful technique where several related sequences are aligned together. researchgate.net This can highlight conserved residues that are likely critical for the structure and function of the peptide. For instance, an MSA of various Esculentin-2 peptides might reveal conserved cysteine residues that form disulfide bridges, or a conserved pattern of cationic and hydrophobic residues essential for antimicrobial activity. researchgate.net
The table below illustrates a hypothetical comparative analysis of Esculentin-2P with other members of the Esculentin family.
| Peptide | Organism | Sequence | Sequence Identity to Esculentin-2P (%) |
| Esculentin-2P | Pelophylax perezi | GFLSLLKGVAKVAGIALKNAIK-NH2 | 100 |
| Esculentin-2EM | Glandirama emeljanovi | GVFDFIKGAAKVIGLAVKNVLK-NH2 | 62 |
| Esculentin-2LTa | Hylarana latouchii | GFLSFLKGIAKVAGKVLKNAVK-NH2 | 76 |
Phylogenetic Analysis: Based on multiple sequence alignments, phylogenetic trees can be constructed to visualize the evolutionary relationships between Esculentin-2P and other peptides. researchgate.netmdpi.comrsc.org These trees depict how different peptides have diverged from a common ancestor over time. Such analyses can help in understanding the evolution of antimicrobial defense systems in amphibians and can guide the design of novel peptides with enhanced properties.
Comparative Research and Broader Implications of Esculentin 2p Protein
Comparison of Esculentin-2P Protein with Other Amphibian Antimicrobial Peptides
The study of Esculentin-2P, an antimicrobial peptide (AMP) isolated from the skin of frogs such as Rana pipiens, provides a valuable lens through which to examine the diversity and evolution of amphibian host defense peptides. vulcanchem.com
Amphibian antimicrobial peptides are known to be encoded by genes that evolve rapidly, likely in response to co-evolutionary arms races with pathogens. biorxiv.org This rapid evolution leads to a wide diversity of peptides, even within the same family. The Esculentin (B142307) family, which includes Esculentin-1 (B1576701) and Esculentin-2, demonstrates this diversity. Both are characterized by a C-terminal disulfide bridge, creating a seven-membered ring, a feature conserved among many related peptides. nih.gov
However, members of the esculentin-2 subfamily exhibit more amino acid substitutions compared to the esculentin-1 subfamily. nih.gov Esculentin-2P, a 37-amino acid peptide, shares structural similarities with other members of its family, yet possesses a unique sequence that dictates its specific activity. vulcanchem.comnih.gov For instance, when compared to Esculentin-2CHa, also 37 amino acids long, there are notable differences in their amino acid sequences, reflecting evolutionary adaptations to different environmental pressures and pathogens. vulcanchem.com This divergence is a hallmark of AMPs, which often undergo gene duplication and modification, resulting in families of peptides with related but distinct functions. biorxiv.org The evolution of these peptides highlights how amphibians have developed a complex chemical arsenal (B13267) for innate defense. mdpi.com
Table 1: Sequence Comparison of Esculentin-2P and Related Amphibian Peptides
| Peptide | Source Organism | Sequence | Length (Amino Acids) |
|---|---|---|---|
| Esculentin-2P | Rana pipiens | GIFSLIKGAAKVVAKGLGKEVGKFGLDLMACKVTNQC | 37 |
| Esculentin-2CHa | Rana chiricahuensis | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC | 37 |
| Esculentin-1a | Rana esculenta | GIFGFLGAKLKIPKIFCAISKKC | 21 |
The functional profiles of amphibian AMPs are as diverse as their sequences. Esculentin-2P exhibits antiviral and broad-spectrum antimicrobial activity. vulcanchem.com Its mechanism, like many AMPs, involves interacting with and disrupting microbial cell membranes. nih.govnih.gov This contrasts with conventional antibiotics that typically target specific metabolic pathways. nih.govnih.gov
Compared to other amphibian peptides, Esculentin-2P has a distinct activity spectrum. For example, while Esculentin-2 peptides generally show good activity against E. coli and S. aureus, their efficacy against the fungus C. albicans can be more moderate. nih.gov In contrast, peptides from the Brevinin family, which are also found in Rana species, have potent antibacterial and antifungal activities but can also exhibit high hemolytic activity, potentially limiting their therapeutic use. nih.gov Some studies have found that Esculentin-2P was not effective at inhibiting HIV infection in T-cells at non-toxic concentrations, whereas other amphibian peptides like caerin 1.1 and maculatin 1.1 were effective. researchgate.net
The mechanism of action for many AMPs, including derivatives of the related Esculentin-1a, involves membrane permeation, leading to the leakage of intracellular components. nih.govuniroma1.it This fundamental mechanism of disrupting the physical integrity of the microbial membrane is a common theme among diverse AMPs like cathelicidins and defensins, though the specifics of pore formation (e.g., barrel-stave vs. toroidal-pore models) can vary. nih.govmdpi.com This direct, physical mode of action is thought to be a key reason why the development of resistance to AMPs is slower than to conventional antibiotics. nih.govmdpi.com
Table 2: Comparative Functional Profiles of Selected Amphibian AMPs
| Peptide Family | Example Peptide | Primary Function(s) | Mechanism of Action | Hemolytic Activity |
|---|---|---|---|---|
| Esculentin-2 | Esculentin-2P | Antibacterial, Antiviral. vulcanchem.com | Membrane disruption. nih.gov | Varies by specific peptide |
| Esculentin-1 | Esculentin(1-21) | Potent anti-biofilm and antibacterial activity against P. aeruginosa. nih.gov | Membrane permeation. nih.gov | Low cytotoxicity reported for this fragment. nih.gov |
| Brevinin-1 | Brevinin-1E | Strong antibacterial, antifungal, antiviral. nih.gov | Membrane disruption. nih.gov | Strong. nih.gov |
| Brevinin-2 | Brevinin-2 | Strong antibacterial against E. coli, S. aureus, C. albicans. nih.gov | Membrane disruption. nih.gov | Generally lower than Brevinin-1 |
| Magainin | Magainin II | Antibacterial. researchgate.net | Forms pores in membranes. | Moderate |
| Caerin | Caerin 1.9 | Potent anti-HIV. researchgate.net | Viral inactivation. | Low at effective concentrations. researchgate.net |
General Principles Derived from this compound Research Applied to Other Bioactive Peptides
Research on Esculentin-2P and its relatives, such as the truncated derivative esculentin(1-21), has furnished general principles applicable to the broader field of bioactive peptide development. nih.gov One major principle is the potential of AMPs to combat antibiotic-resistant bacteria and biofilms. nih.gov The ability of esculentin(1-21) to effectively kill both planktonic (free-living) and biofilm cells of Pseudomonas aeruginosa, a pathogen notorious for its resistance, highlights a key advantage of these peptides. nih.gov This anti-biofilm capability is a significant finding, as bacteria within biofilms are notoriously difficult to eradicate with conventional antibiotics. nih.gov
Furthermore, structure-activity relationship studies on esculentin peptides demonstrate a fundamental principle in peptide drug design: minor modifications can lead to significant changes in activity and specificity. nih.govnih.gov For example, C-terminal amidation of novel Esculentin-2 peptides was shown to dramatically increase their potency against fish pathogens and reduce their killing time, without altering their hemolytic potential. nih.gov This underscores the concept that the therapeutic index of a natural peptide can be optimized through targeted chemical modification. The relationship between a peptide's structure—including its amino acid sequence, charge, and molecular weight—and its biological function is a core principle guiding the development of all bioactive peptides, from antimicrobials to antioxidants. nih.gov
The mechanism of membrane disruption, extensively studied in esculentin-derived peptides, serves as a model for understanding how other membrane-active peptides function. nih.govuniroma1.it This knowledge inspires the design of new synthetic peptides that mimic this action to create novel anti-infective agents with a low propensity for inducing resistance. nih.govmdpi.com
Insights into Innate Immunity and Peptide-Based Defenses from this compound Studies
The study of Esculentin-2P and other amphibian AMPs provides profound insights into the nature of innate immunity. researchgate.net Amphibians lack physical barriers like scales or hair and often live in microbe-rich environments, making their skin a critical organ for defense. nih.gov The production and secretion of a diverse cocktail of AMPs from granular glands in the skin represents a potent, rapid-response chemical defense system. researchgate.net This system is a prime example of an effective innate immune strategy, acting as a first line of defense against a wide array of pathogens. researchgate.netresearchgate.net
The diversity within AMP families, such as the esculentins, suggests an evolutionary adaptation to a broad spectrum of microbial threats. The presence of multiple, slightly different peptides likely provides a synergistic and robust defense that is difficult for any single pathogen to overcome. researchgate.net This principle of a multi-component defense is a key feature of innate immunity across many species, including humans, who also produce a variety of host defense peptides like defensins and cathelicidins. mdpi.comnih.gov
Research into these amphibian peptides helps to elucidate the fundamental role of host defense peptides as effector molecules of the innate immune system. nih.gov They are not just simple antibiotics but can also act as immunomodulators, linking the innate and adaptive immune responses. mdpi.comresearchgate.net By studying how peptides like Esculentin-2P function, from their genetic origins to their mechanisms of action, scientists gain a deeper understanding of the ancient and essential strategies organisms use to survive in a world filled with microbes. mdpi.comresearchgate.net
Future Directions and Research Challenges for Esculentin 2p Protein
Elucidation of Unexplored Molecular Targets and Pathways
While the antimicrobial and anticancer activities of Esculentin-2P are well-documented, a comprehensive understanding of its molecular interactions remains a critical area for future investigation. The primary mechanism of action for many antimicrobial peptides is believed to involve the disruption of microbial cell membranes. However, emerging evidence suggests that these peptides may also have intracellular targets and can modulate host signaling pathways.
Future research should focus on identifying the specific molecular targets of Esculentin-2P beyond the cell membrane. Investigating its interactions with intracellular components in both microbial and mammalian cells could reveal novel mechanisms of action. For instance, its ability to inactivate viruses like Frog Virus 3 directly suggests interactions with viral proteins or nucleic acids that warrant further exploration nih.gov. Similarly, its cytotoxic effects on cancer cells may involve the modulation of specific signaling pathways that regulate cell death, such as necrotic pathways, which could be exploited for therapeutic benefit against apoptosis-resistant cancers researchgate.netresearchgate.net.
Key research questions to be addressed include:
Does Esculentin-2P interact with specific protein receptors on microbial or cancer cells?
Can Esculentin-2P translocate into the cytoplasm and interact with intracellular components such as DNA, RNA, or enzymes?
Which signaling pathways are modulated by Esculentin-2P in host cells, and how do these contribute to its therapeutic effects?
Development of Novel Analytical and Structural Biology Approaches
A detailed understanding of the structure-activity relationship of Esculentin-2P is fundamental for its development as a therapeutic agent. While classical techniques have provided initial insights, the application of novel and high-resolution analytical and structural biology methods is essential for a more comprehensive characterization.
Advanced mass spectrometry-based techniques, such as native mass spectrometry and hydrogen-deuterium exchange mass spectrometry (HDX-MS), can provide valuable information on the peptide's conformation, dynamics, and interactions with its binding partners in a near-native state nih.govnih.gov. High-resolution imaging techniques like cryo-electron microscopy (cryo-EM) could be employed to visualize the interaction of Esculentin-2P with model membranes or its molecular targets at an atomic level utexas.eduyoutube.com. Furthermore, solid-state nuclear magnetic resonance (ssNMR) spectroscopy can offer detailed structural information of the peptide embedded within a lipid bilayer, mimicking its natural environment researchgate.netnih.gov.
The development of these approaches will be crucial for:
Determining the high-resolution three-dimensional structure of Esculentin-2P in different environments.
Mapping the binding interfaces between Esculentin-2P and its molecular targets.
Understanding the conformational changes that Esculentin-2P undergoes upon target binding.
Integration of Multi-Omics Data for Systems-Level Understanding
To comprehend the full biological impact of Esculentin-2P, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and organismal responses to Esculentin-2P treatment nih.govnih.gov. This approach can help in identifying biomarkers for peptide efficacy and understanding potential off-target effects.
For example, transcriptomic analysis (RNA-seq) of cells treated with Esculentin-2P can reveal changes in gene expression profiles, providing insights into the cellular pathways affected by the peptide. Proteomic studies can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function drugtargetreview.comyoutube.com. Metabolomic analysis can uncover alterations in metabolic pathways, which can be crucial for understanding the peptide's mechanism of action and its effects on host metabolism researchgate.net.
A systems biology approach will enable researchers to:
Construct comprehensive interaction networks of Esculentin-2P with host and pathogen molecules nih.gov.
Identify key pathways and biological processes modulated by the peptide.
Discover potential biomarkers to monitor the therapeutic response and predict patient outcomes.
Advanced Peptide Design Strategies and Machine Learning Applications
Rational design of Esculentin-2P analogs with enhanced therapeutic properties is a key future direction. This involves modifying the peptide's sequence to improve its potency, selectivity, stability, and reduce its toxicity. Advanced peptide design strategies, including the creation of "stapled" peptides to constrain their helical conformation, have shown promise in increasing antimicrobial activity and protease resistance for other esculentin (B142307) analogs nih.gov.
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize peptide design nih.govmit.edu. ML models can be trained on large datasets of peptide sequences and their corresponding activities to predict the properties of novel, computationally generated sequences u-tokyo.ac.jpnih.govmoleculemaker.org. These in silico approaches can significantly accelerate the discovery and optimization of Esculentin-2P-based therapeutics by screening vast virtual libraries of peptide variants before their chemical synthesis and experimental validation nih.gov.
Future research in this area will focus on:
Utilizing computational tools for the de novo design of Esculentin-2P analogs with desired attributes kva.se.
Employing machine learning algorithms to predict the antimicrobial spectrum, anticancer activity, and toxicity of novel peptide sequences mit.edunih.gov.
Integrating computational design with experimental validation to create a rapid and efficient pipeline for the development of new peptide-based drugs.
Investigating Ecological and Evolutionary Pressures on Esculentin-2P Protein Diversity
Understanding the ecological and evolutionary forces that have shaped the diversity of Esculentin-2P and other antimicrobial peptides in amphibians can provide valuable insights for their therapeutic development. These peptides are a crucial component of the amphibian innate immune system, offering protection against a wide range of pathogens in their environment, including bacteria, fungi, and viruses nih.govbioone.org.
The diversity of antimicrobial peptides within and between amphibian species is likely driven by co-evolution with local pathogens. Studying the genetic diversity of Esculentin-2P and related peptides in different amphibian populations and correlating it with the prevalence of specific pathogens can help to understand the selective pressures that have driven their evolution researchgate.net. This knowledge can inform the design of peptides with broader or more targeted antimicrobial activity.
Key areas for investigation include:
Characterizing the genetic diversity of Esculentin-2P genes in various amphibian species.
Investigating the relationship between peptide diversity and the composition of the skin microbiome and environmental pathogens.
Using evolutionary principles to guide the design of novel antimicrobial peptides that are less prone to resistance development springernature.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
